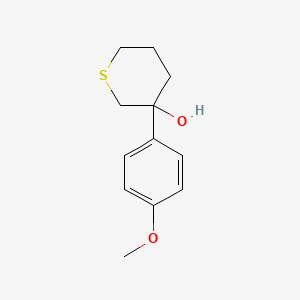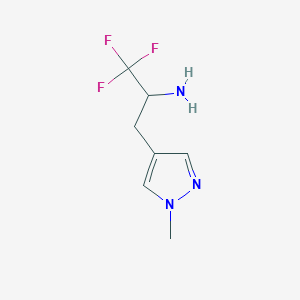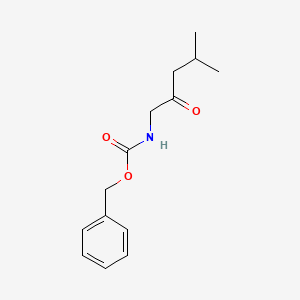
(1-Chloropentan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentan-2-yl group Cyclopropanes are known for their unique structural properties and reactivity due to the strained three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropentan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst such as rhodium or copper. For example, the reaction of 1-chloropent-2-ene with diazomethane in the presence of a rhodium catalyst can yield this compound .
Industrial Production Methods
Industrial production of cyclopropanes often involves similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropentan-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropane carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids.
Scientific Research Applications
(1-Chloropentan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chloropentan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The chlorine atom can also participate in nucleophilic substitution reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Cyclopropylmethyl Chloride: Similar structure but with a methyl group instead of a pentyl group.
Cyclopropylamine: Contains an amine group instead of a chlorine atom.
Uniqueness
(1-Chloropentan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a 1-chloropentan-2-yl groupThe presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chloropentan-2-ylcyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-8(6-9)7-4-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
JAPBJFGOCKWKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)




![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)



